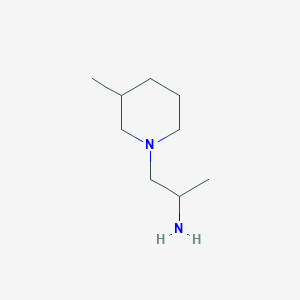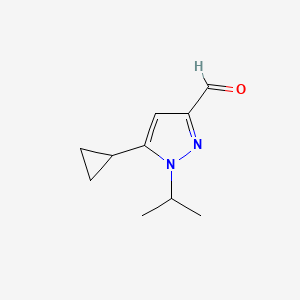
1-(5-Phenylpyridin-2-yl)ethan-1-one
Descripción general
Descripción
“1-(5-Phenylpyridin-2-yl)ethan-1-one” is a chemical compound with the molecular formula C13H11NO. It has a molecular weight of 197.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11NO/c1-10(15)13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (197.24), molecular formula (C13H11NO), and its physical state (powder form). It is typically stored at room temperature .
Aplicaciones Científicas De Investigación
Overview of Related Compounds and Their Applications
The chemical compound 1-(5-Phenylpyridin-2-yl)ethan-1-one has not been directly reported in the provided scientific papers. However, research applications related to structurally or functionally similar compounds, particularly those involving phenyl and pyridinyl groups, have been documented. These studies offer insights into the broader context of organic compounds' applications in scientific research, particularly in the fields of environmental science, chemistry, and material science.
Environmental Science: Novel Brominated Flame Retardants
A critical review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity. High concentrations of various NBFRs were reported, emphasizing the importance of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen et al., 2020).
Chemistry: Synthesis of Pentanediol
Recent advances in the synthesis of 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural and its derivatives were reviewed, focusing on the catalytic hydrogenation processes. The study elaborated on the design and application of catalysts from various aspects, including the catalyst type and the reaction mechanism, providing theoretical guidance for developing new, efficient, and stable catalyst systems (Tan et al., 2021).
Material Science: Yttrium-Stabilized Zirconia Catalysts
A review on C1 chemistry synthesis using yttrium-stabilized zirconia (YSZ) catalysts discussed the application of YSZ and its combination with other metals for catalyzing purposes. The formation of intermediate species on the surface of YSZ contributes significantly to increasing the production of specific products, offering insights into the reactions related to the synthesis of gas and the direct and indirect approaches for making industrial chemicals (Indarto et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(5-phenylpyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHSIJOXHGDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866326-59-2 | |
| Record name | 1-(5-phenylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-Butyl 5-bromo-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B3290603.png)

![(1R,3S,5S)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B3290610.png)

![3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3290619.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B3290621.png)
